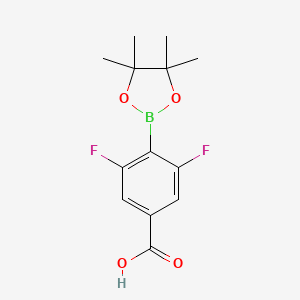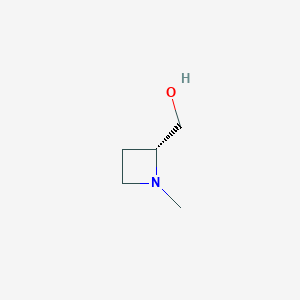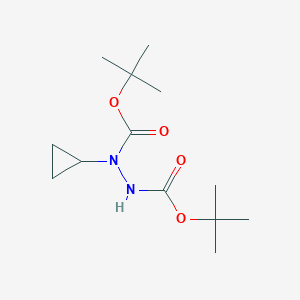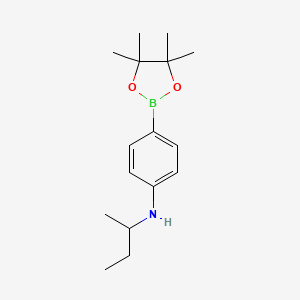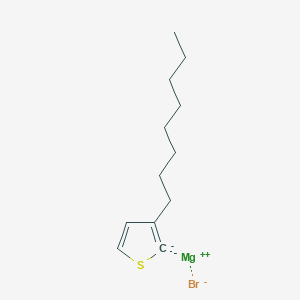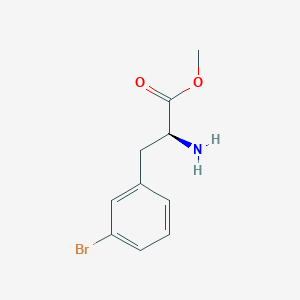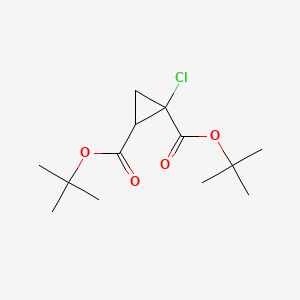
1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester, otherwise known as 1-Chloro-1,2-cyclopropanedicarboxylic acid bis(tert-butyl)ester, is an organic compound with the chemical formula C11H18ClO4. It is a colorless, crystalline solid with a melting point of 74°C and a boiling point of 156°C. This compound is used in a variety of scientific applications, including synthetic organic chemistry, analytical chemistry, and biochemistry.
Applications De Recherche Scientifique
1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester is a versatile compound that can be used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds and as a catalyst in organic reactions. It is also used as a chromatographic stationary phase in analytical chemistry and as a fluorescent marker in biochemistry.
Mécanisme D'action
1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester acts as a Lewis acid, which means it can donate a pair of electrons to a Lewis base, such as a nucleophile. This enables it to catalyze various organic reactions, such as nucleophilic substitution and electrophilic addition.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical and physiological effects in humans or animals. Therefore, it is not known whether it has any adverse effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester is a useful reagent for many organic synthesis reactions. It has a low melting point and is easily soluble in organic solvents, making it easy to use in the laboratory. It is also relatively inexpensive and widely available. One limitation of using this compound is that it is sensitive to light and air, so it must be stored in a dark, airtight container.
Orientations Futures
1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester has a wide range of applications in synthetic organic chemistry, analytical chemistry, and biochemistry. Future research could focus on exploring new applications for this compound, such as in the synthesis of new pharmaceuticals or in the development of new analytical techniques. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, research could be done to improve the synthesis method and increase the yield of the reaction.
Méthodes De Synthèse
1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester can be synthesized by reacting 1-chloro-1,2-cyclopropanedicarboxylic acid with tert-butyl alcohol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The product is then purified by distillation and recrystallization.
Propriétés
IUPAC Name |
ditert-butyl 1-chlorocyclopropane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClO4/c1-11(2,3)17-9(15)8-7-13(8,14)10(16)18-12(4,5)6/h8H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCBQQZMBMXIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1(C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)



